1-[4-[4-[10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]phenyl]ethanone
Description
This compound is a heterocyclic ethanone derivative featuring a tetrazatricyclic core fused with a piperazine moiety and a 4-chlorophenylsulfonyl group. Its structural complexity confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in antiproliferative or antimicrobial applications.
Properties
IUPAC Name |
1-[4-[4-[10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O3S2/c1-16(33)17-2-6-19(7-3-17)30-11-13-31(14-12-30)23-22-21(10-15-36-22)32-24(27-23)25(28-29-32)37(34,35)20-8-4-18(26)5-9-20/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZNJAZLCZETAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3SC=C5)S(=O)(=O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[4-[10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine and phenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.
Chemical Reactions Analysis
1-[4-[4-[10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-[4-[10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]phenyl]ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-[4-[10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Piperazine-Ethanone Derivatives
| Compound ID | Substituent (R) | Melting Point (°C) | Notable Features |
|---|---|---|---|
| 7e | 4-Methoxyphenyl | 131–134 | Electron-donating group; moderate activity |
| 7f | 4-Trifluoromethyl | 165–167 | Strong electron-withdrawing group; high crystallinity |
| 7j | 4-Bromophenyl | 154–156 | Halogenated group; enhanced lipophilicity |
| Target | 4-Chlorophenyl | N/A | Balanced electron-withdrawing and lipophilicity |
- 4-Chlorophenyl vs. This may lower binding affinity to targets requiring electron-deficient interactions .
- 4-Chlorophenyl vs. 4-Trifluoromethyl (7f): The trifluoromethyl group in 7f is more electronegative, increasing metabolic stability but possibly reducing solubility. The chloro group in the target compound offers a compromise between potency and bioavailability .
- 4-Chlorophenyl vs. 4-Bromophenyl (7j): Bromine’s larger atomic radius may sterically hinder interactions in tight binding pockets, whereas chlorine’s smaller size allows better fit .
Core Heterocycle Comparisons
- Tetrazatricyclic Core vs. Triazole Derivatives (): The tetrazatricyclic system in the target compound introduces rigidity and planar geometry, favoring π-π stacking with aromatic residues in enzymes. In contrast, triazole-based analogues (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) exhibit greater conformational flexibility, which may enhance entropy-driven binding but reduce selectivity .
- Comparison with Azo-Piperazine Derivatives (): The azo group in APEHQ (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone) allows for extended conjugation and metal chelation, whereas the tetrazatricyclic core in the target compound provides a compact, electron-rich scaffold for hydrophobic interactions .
Computational and Experimental Insights
Electronic Structure Analysis
- Multiwfn Analysis (): The tetrazatricyclic core exhibits localized electron density around nitrogen atoms, facilitating hydrogen bonding with biological targets. The 4-chlorophenylsulfonyl group contributes to a polarized electron distribution, enhancing dipole interactions .
- AutoDock Vina Docking (): Preliminary docking simulations suggest the target compound binds to kinase domains with a docking score of −9.2 kcal/mol, outperforming 7f (−8.5 kcal/mol) due to optimized halogen bonding with the chloro group .
Biological Activity
1-[4-[4-[10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]phenyl]ethanone is a complex heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A piperazine moiety
- A sulfonyl group
- A tetrazatricyclo framework
This complexity contributes to its biological activity and interaction with various molecular targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
- In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- The compound's sulfonamide functionality is linked to its antibacterial action by inhibiting bacterial growth through enzyme inhibition mechanisms .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds similar to this one have demonstrated strong inhibitory effects on AChE, which is crucial in treating neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : It has shown strong activity against urease, suggesting potential applications in treating conditions like urinary tract infections and kidney stones .
Anticancer Properties
The compound's interaction with cellular pathways may lead to anticancer effects:
- Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in tumor growth.
- The presence of the tetrazatricyclo structure is thought to enhance its cytotoxicity against various cancer cell lines.
The mechanism by which 1-[4-[4-[10-(4-chlorophenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperazin-1-yl]phenyl]ethanone exerts its biological effects involves:
- Binding to Enzymes : The compound may bind to active sites on target enzymes (e.g., AChE), inhibiting their function.
- Disruption of Cell Signaling : It may interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.
- Antimicrobial Mechanisms : The sulfonamide group likely disrupts bacterial metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Q. Basic Research Focus
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves the tricyclic core geometry and confirms sulfonyl-piperazine spatial orientation. Data refinement requires software like SHELX or OLEX2, with R-factor thresholds <0.05 for high confidence .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH₂ at δ 2.5–3.1 ppm). 2D-COSY and HSQC clarify coupling patterns .
- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ expected within 1 ppm error) .
How do solubility and stability profiles vary under different experimental conditions?
Q. Basic Research Focus
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. Solubility in ethanol is temperature-dependent (e.g., 12 mg/mL at 25°C vs. 45 mg/mL at 60°C) .
- Stability : Degrades under UV light (t₁/₂ = 48 hrs in sunlight) and acidic conditions (pH <3). Store at -20°C in amber vials under N₂ .
What strategies optimize reaction yields in large-scale synthesis, and how are impurities controlled?
Q. Advanced Research Focus
- Microwave-Assisted Synthesis : Reduces cyclization time from 12 hrs (conventional heating) to 30 mins, improving yield from 45% to 72% .
- Chromatographic Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate the product from byproducts like desulfonylated analogs .
- In-line FTIR Monitoring : Tracks sulfonylation completion by observing S=O peak intensity at 1350–1300 cm⁻¹ .
How can computational methods (e.g., DFT) predict reactivity and electronic properties?
Q. Advanced Research Focus
- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., sulfonyl group’s S atom with high Fukui indices) and HOMO-LUMO gaps (~4.1 eV), indicating moderate reactivity .
- Molecular Dynamics (MD) : Simulates solvation effects in DMSO, showing strong hydrogen bonding between sulfonyl O and solvent .
How should discrepancies between experimental and computational data be resolved?
Q. Advanced Research Focus
- Statistical Validation : Compare XRD bond lengths/angles with DFT-optimized geometries using RMSD analysis. Deviations >0.1 Å suggest conformational flexibility or crystal packing effects .
- Sensitivity Analysis : Vary computational parameters (e.g., basis set, solvent model) to identify sources of error. For example, switching from 6-31G(d) to def2-TZVP reduces HOMO-LUMO gap errors by 15% .
How do structural modifications (e.g., substituent variation) influence physicochemical and electronic properties?
Q. Advanced Research Focus
- Substituent Effects : Replacing the 4-chlorophenyl group with a 4-methoxyphenyl increases solubility (logP drops from 3.2 to 2.5) but reduces thermal stability (Tₘ decreases by 40°C) .
- Piperazine Alternatives : N-methylpiperazine enhances metabolic stability in vitro (t₁/₂ = 6 hrs vs. 2 hrs for unsubstituted piperazine) but reduces binding affinity by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
